The compound "4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol" is a derivative of the 4-aminoquinoline class, which has been extensively studied for its potential in treating various diseases. The 4-aminoquinoline scaffold is a common feature in several pharmacologically active compounds, particularly those used in the treatment of malaria and other parasitic diseases. Research has been conducted to synthesize and evaluate various derivatives of this class to overcome drug resistance and to explore their potential in other therapeutic areas, such as antifilarial, antimitotic, and gastric acid secretion inhibition1256.
The mechanism of action of 4-aminoquinoline derivatives is multifaceted, depending on the specific substitution patterns on the quinoline ring system. For instance, in the context of malaria chemotherapy, these compounds have been shown to exhibit curative activity against chloroquine-resistant parasites. The lead molecule from this class, characterized by a chiral side chain, has demonstrated promising activity against both in vitro and in vivo experimental malaria models. The compound's efficacy is attributed to its ability to act as a blood schizonticidal agent, targeting the asexual blood stages of the parasite1.
In the realm of antifilarial therapy, certain 7-chloro-4-(substituted amino) quinolines have shown a promising filarial response and sterilization effect on female Acanthocheilonema viteae in rodent models. These findings suggest that the mechanism of action may involve interference with the reproductive capacity of the filarial worms2.
Moreover, the pharmacological properties of 7-chloro-4-(phenylselanyl) quinoline have been investigated in the context of neurodegenerative diseases. This compound has been found to prevent cognitive deficits and anxiety in an Alzheimer's disease model, potentially through the inhibition of acetylcholinesterase activity and reduction of lipid peroxidation in the brain3.
The synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline have been pivotal in the development of new antimalarial agents. These derivatives have been tailored to overcome the challenge of drug resistance, which is a significant hurdle in malaria treatment. The lead compound from this research has not only shown efficacy against resistant strains but also possesses favorable drug-like properties for preclinical development1.
The antifilarial activities of 7-chloro-4-(substituted amino) quinolines have been delineated, with some compounds exhibiting a sterilization effect on filarial worms. This class of antifilarial agents represents a new direction in the treatment of diseases caused by filarial parasites, such as lymphatic filariasis2.
In the study of neurodegenerative disorders, specifically Alzheimer's disease, 7-chloro-4-(phenylselanyl) quinoline has shown potential in preventing memory impairment and anxiety. The compound's ability to modulate acetylcholinesterase activity and oxidative stress in the brain highlights its therapeutic promise in managing symptoms associated with Alzheimer's disease3.
Although not directly related to "4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol," the 4-aminoquinoline class has been explored for its antidepressant properties. Some derivatives have been found to act as potent adenosine receptor antagonists, which may have therapeutic potential as rapid-onset antidepressants4.
The pyrimido[4,5-c]quinolin-1(2H)-ones, a novel class of antimitotic agents, have been synthesized from the 4-aminoquinoline scaffold. These compounds have shown in vitro cytotoxic activity against various human cancer cell lines and have the potential to induce cell cycle arrest in the G(2)/M phase, suggesting their use as anticancer agents5.
The 4-aminoquinoline derivatives have also been investigated for their ability to inhibit gastric (H+/K+)-ATPase, which is a target for antiulcer compounds. Some of these compounds have been shown to be potent inhibitors of the enzyme, acting at the lumenal face and requiring protonation for activity. This research opens up possibilities for the development of new treatments for acid-related disorders6.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6